4-[[2-[[2-[[2-[[2-[2-[[6-Amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid 4-[[2-[[2-[[2-[[2-[2-[[6-Amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 138668-80-1
VCID: VC0155480
InChI: InChI=1S/C65H100N20O17/c1-8-9-17-43(59(95)83-50(32-86)53(68)89)76-54(90)37(7)75-58(94)46(24-25-51(87)88)79-62(98)48(29-38-20-22-40(23-21-38)85(101)102)81-61(97)47(28-34(2)3)82-64(100)52(35(4)5)84-60(96)45(19-14-27-72-65(69)70)77-55(91)36(6)74-57(93)44(18-12-13-26-66)78-63(99)49(30-39-31-71-33-73-39)80-56(92)41-15-10-11-16-42(41)67/h10-11,15-16,20-23,31,33-37,43-50,52,86H,8-9,12-14,17-19,24-30,32,66-67H2,1-7H3,(H2,68,89)(H,71,73)(H,74,93)(H,75,94)(H,76,90)(H,77,91)(H,78,99)(H,79,98)(H,80,92)(H,81,97)(H,82,100)(H,83,95)(H,84,96)(H,87,88)(H4,69,70,72)
SMILES: CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N
Molecular Formula: C65H100N20O17
Molecular Weight: 1433.6 g/mol

4-[[2-[[2-[[2-[[2-[2-[[6-Amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

CAS No.: 138668-80-1

Main Products

VCID: VC0155480

Molecular Formula: C65H100N20O17

Molecular Weight: 1433.6 g/mol

4-[[2-[[2-[[2-[[2-[2-[[6-Amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid - 138668-80-1

CAS No. 138668-80-1
Product Name 4-[[2-[[2-[[2-[[2-[2-[[6-Amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Molecular Formula C65H100N20O17
Molecular Weight 1433.6 g/mol
IUPAC Name 4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C65H100N20O17/c1-8-9-17-43(59(95)83-50(32-86)53(68)89)76-54(90)37(7)75-58(94)46(24-25-51(87)88)79-62(98)48(29-38-20-22-40(23-21-38)85(101)102)81-61(97)47(28-34(2)3)82-64(100)52(35(4)5)84-60(96)45(19-14-27-72-65(69)70)77-55(91)36(6)74-57(93)44(18-12-13-26-66)78-63(99)49(30-39-31-71-33-73-39)80-56(92)41-15-10-11-16-42(41)67/h10-11,15-16,20-23,31,33-37,43-50,52,86H,8-9,12-14,17-19,24-30,32,66-67H2,1-7H3,(H2,68,89)(H,71,73)(H,74,93)(H,75,94)(H,76,90)(H,77,91)(H,78,99)(H,79,98)(H,80,92)(H,81,97)(H,82,100)(H,83,95)(H,84,96)(H,87,88)(H4,69,70,72)
Standard InChIKey GERMFERQWIEDEL-UHFFFAOYSA-N
SMILES CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N
Canonical SMILES CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N
Sequence XHKARVLXEAXS
PubChem Compound 25089352
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator